molecular formula C16H20N4O2S2 B2494911 N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392294-83-6

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2494911
CAS No.: 392294-83-6
M. Wt: 364.48
InChI Key: GUBJKAPJPCNTJQ-UHFFFAOYSA-N
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Description

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a thiadiazole ring, a butanamide group, and a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the dimethylphenyl group can participate in binding interactions, while the butanamide moiety may influence the compound’s solubility and bioavailability. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)butanamide
  • N-(2,5-dimethylphenyl)-2-butenamide
  • 3-(benzoylhydrazono)-N-(2-methylphenyl)butanamide

Uniqueness

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The unique structural features of thiadiazole derivatives contribute to their interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2S2. The compound contains a thiadiazole ring which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in hydrogen bonding and electron donation.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the thiadiazole structure exhibit significant activity against various bacterial strains. For instance:

  • Staphylococcus epidermidis and Streptococcus haemolyticus : Certain thiadiazole derivatives demonstrated inhibitory effects on these Gram-positive bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant strains .
  • Antifungal Activity : Studies indicate that some derivatives also show antifungal activity against pathogens like Candida albicans, highlighting their potential in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. The mechanism involves inducing apoptosis in cancer cells via specific signaling pathways. For example:

  • Mechanism of Action : The compound may inhibit DNA replication in cancer cells and activate apoptotic pathways, leading to cell death .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives including this compound:

  • Antibacterial Screening : A study assessed the antibacterial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics .
  • In Vitro Anticancer Studies : Research involving cell lines demonstrated that certain thiadiazole derivatives could significantly inhibit cell proliferation and induce apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity Type Effect Target Organisms/Cells Reference
AntimicrobialInhibition of growthStaphylococcus epidermidis, Candida albicans
AnticancerInduction of apoptosisVarious cancer cell lines
Anti-inflammatoryReduction of inflammatory markersIn vitro models
AntioxidantScavenging free radicalsCellular assays

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-8-10(2)6-7-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBJKAPJPCNTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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